2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide” is a chemical compound with the molecular formula C18H18ClN3O4S2 . It has an average mass of 439.936 Da and a monoisotopic mass of 439.042725 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a boronic acid derivative was synthesized through a five-step substitution reaction . The structure of the synthesized compound was confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction was found to be consistent with the molecular structure after DFT optimization . Further studies were conducted to reveal the molecular structural features, molecular conformation, and some special physicochemical properties of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The synthesis involved a five-step substitution reaction . The reaction was efficient in the synthesis of the compound in good yields and purity .Wissenschaftliche Forschungsanwendungen
Antimycotic Applications
Benzamide derivatives, such as sertaconazole, demonstrate significant efficacy in treating fungal infections like Pityriasis versicolor and cutaneous dermatophytosis. These compounds are highlighted for their excellent safety profiles and high antifungal activity, offering important advances in topical therapy for these diseases (Nasarre et al., 1992); (Pedragosa et al., 1992).
Neurological Disorder Treatments
Compounds like pramipexole, a benzothiazole derivative, have been studied for their efficacy in treating Parkinson's disease through dopamine receptor agonism. This showcases the application of similar compounds in modulating neurotransmitter systems for therapeutic benefits (Piercey et al., 1996).
Diagnostic Applications
Benzamide derivatives have also been used in diagnostic imaging for diseases like melanoma, leveraging their binding properties to specific receptors or tissues for enhanced detection of metastases (Maffioli et al., 1994).
Metabolic and Excretion Studies
Studies on the metabolism and excretion of compounds like SB-649868, an orexin receptor antagonist, provide insights into the pharmacokinetics and toxicokinetics of therapeutic agents, which is crucial for understanding their safety and efficacy in humans (Renzulli et al., 2011).
Wirkmechanismus
Target of Action
Similar benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Benzothiazole derivatives, in general, have been found to inhibit key enzymes involved in various biochemical pathways . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that similar benzothiazole derivatives have been found to inhibit COX enzymes . These enzymes are involved in the conversion of arachidonic acid into prostaglandins and leukotrienes, which are lipid compounds that mediate various physiological responses such as inflammation and pain .
Result of Action
Similar benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, including anti-inflammatory and analgesic activities .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSAKVDDXDADJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.